molecular formula C10H21Cl2N2O7P B1671655 Glufosfamide CAS No. 132682-98-5

Glufosfamide

货号: B1671655
CAS 编号: 132682-98-5
分子量: 383.16 g/mol
InChI 键: PSVUJBVBCOISSP-SPFKKGSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 葡磷酰胺的合成涉及 β-D-葡萄糖与异磷酰胺氮芥的糖苷键合。反应通常涉及在特定条件下使用糖基供体和受体来形成糖苷键。反应条件通常包括使用催化剂和溶剂以促进反应并确保高产率和纯度 .

工业生产方法: 葡磷酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的均匀性和纯度。生产过程经过优化,以最大限度地提高产量并减少浪费,使其在规模化生产方面具有经济可行性 .

生物活性

Glufosfamide, a derivative of ifosfamide, is an alkylating agent primarily investigated for its potential in treating various cancers, particularly pancreatic adenocarcinoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and case studies highlighting its therapeutic potential.

This compound exerts its cytotoxic effects primarily through DNA alkylation and cross-linking. Upon entering the cell, this compound is metabolized by glucosidases into glucose and ifosfamide mustard, which is responsible for its antitumor activity. The following key mechanisms have been identified:

  • DNA Damage : this compound induces DNA strand breaks and cross-links, leading to impaired DNA synthesis. Studies have shown that concentrations as low as 5 µM can activate poly(ADP-ribose) polymerase (PARP), indicating significant DNA damage .
  • Cell Proliferation Inhibition : The compound has been shown to decrease cellular proliferation in cancer cell lines, such as MCF7 cells, with a notable reduction in DNA synthesis observed at concentrations starting from 2.5 µM .
  • Repair Pathway Involvement : Research indicates that the cytotoxicity of this compound is more pronounced in cells deficient in DNA cross-link repair mechanisms, suggesting that cross-linking is a major contributor to its toxicity .

Phase II Trials

A phase II trial evaluated this compound in combination with gemcitabine for chemotherapy-naive patients with pancreatic adenocarcinoma. The combination was assessed for safety and efficacy, yielding promising results with a clinical benefit rate of up to 60% . However, the overall survival benefit was modest, with median survival rates showing only an 18% increase compared to best supportive care alone .

Phase III Trials

In a randomized phase III trial comparing this compound plus best supportive care (BSC) against BSC alone in metastatic pancreatic cancer patients previously treated with gemcitabine, the results indicated low activity of this compound. The median survival was 105 days for the this compound group versus 84 days for the control group, but this difference was not statistically significant (p=0.19) .

Case Studies

Several case studies illustrate the variable responses to this compound treatment:

  • Complete Response : One notable case involved a patient with advanced pancreatic adenocarcinoma who achieved a long-lasting complete response after receiving a six-hour infusion of this compound .
  • Modest Activity : Another study reported that this compound administered as a one-hour infusion every three weeks exhibited modest activity in patients with advanced disease, highlighting its potential despite limited efficacy in refractory cases .

Summary of Findings

Study TypeTreatment RegimenKey Findings
Phase II TrialThis compound + GemcitabineClinical benefit rate: up to 60%
Phase III TrialThis compound + BSC vs. BSC aloneMedian survival: 105 days (this compound) vs. 84 days (BSC)
Case StudySix-hour infusionLong-lasting complete response observed
Case StudyOne-hour infusion every three weeksModest activity noted

属性

IUPAC Name

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUJBVBCOISSP-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031222
Record name Glucosylifosfamide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Beta-D-glucosyl-ifosfamide mustard (D 19575, glc-IPM, INN = glufosfamide) is a new agent for cancer chemotherapy. Its mode of action, which is only partly understood, was investigated at the DNA level. In the breast carcinoma cell line MCF7 glufosfamide inhibited both the synthesis of DNA and protein in a dose-dependent manner, as shown by the decreased incorporation of (3)H-methyl-thymidine into DNA and (14)C-methionine into protein of these cells. Treatment of MCF7 cells with 50 microM glufosfamide was sufficient to trigger poly(ADP-ribose) polymerase (PARP) activation, as revealed by immunofluorescence analysis. Both CHO-9 cells, which are O6-methylguanine-DNA methyltransferase (MGMT)-deficient, and an isogenic derivative, which has a high level of MGMT, showed the same cytotoxic response to beta-D-glc-IPM, indicating that the O6 position of guanine is not the critical target for cytotoxicity. By contrast, a sharp decrease in survival of cross-link repair deficient CL-V5 B cells was observed already at concentrations of 0.1 mM beta-D-glc-IPM, whereas the wild-type V79 cells showed a 90% reduction in survival only after treatment with 0.5 mM of this compound. The therapeutically inactive beta-L-enantiomer of glufosfamide also showed genotoxic effects in the same assays but at much higher doses. This was probably due to small amounts of ifosfamide mustard formed under the conditions of incubation. The results indicate that the DNA crosslinks are the most critical cytotoxic lesions induced by beta-D-glc-IPM.
Record name GLUFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

132682-98-5
Record name Glufosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132682-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glufosfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132682985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glufosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucosylifosfamide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W5N8SZD9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLUFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glufosfamide
Reactant of Route 2
Glufosfamide
Reactant of Route 3
Glufosfamide
Reactant of Route 4
Glufosfamide
Reactant of Route 5
Glufosfamide
Reactant of Route 6
Glufosfamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。